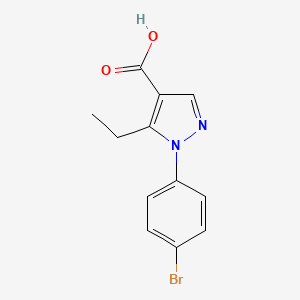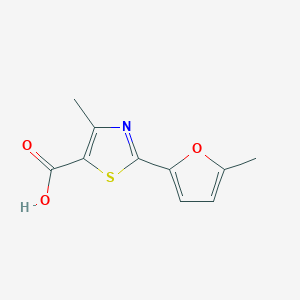![molecular formula C11H17N3O B1518942 1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea CAS No. 1038238-22-0](/img/structure/B1518942.png)
1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Modulation of Inflammatory and Neuropathic Conditions
Urea derivatives, like soluble epoxide hydrolase (sEH) inhibitors, have been extensively researched for their potential to modulate various conditions. For instance, a potent sEH inhibitor, TPPU, has been shown to protect against hypertension, neuropathic pain, and neurodegeneration. The metabolism of such compounds is crucial for understanding their safety and effectiveness in preclinical and potentially clinical settings (De-bin Wan et al., 2019).
Corrosion Inhibition
Urea derivatives have also been studied for their application in corrosion inhibition. A study on 1,3,5-triazinyl urea derivatives showed that they could effectively inhibit mild steel corrosion in acidic solutions, indicating potential applications in industrial processes to protect against corrosion (B. Mistry et al., 2011).
Antimicrobial Properties
Urea derivatives bearing an azo group and linked to silatranes have been synthesized and found to possess modest antimicrobial activity. This suggests their potential application in developing new antimicrobial agents (Gurjaspreet Singh et al., 2015).
Anion Recognition and Interaction
The interaction between urea derivatives and anions has been a subject of interest, demonstrating the urea compound's ability to form hydrogen-bonded complexes with various anions. This property could be useful in chemical sensors and separation processes (M. Boiocchi et al., 2004).
Non-Linear Optical Materials
Urea derivatives have been investigated for their potential as non-linear optical materials. A study on chalcone derivative single crystals, for example, showed significant second harmonic generation efficiency, indicating their application in optical and photonic devices (V. Ravindrachary et al., 2005).
Propiedades
IUPAC Name |
1-[4-(aminomethyl)phenyl]-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(2)13-11(15)14-10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJVGMFALNZTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)
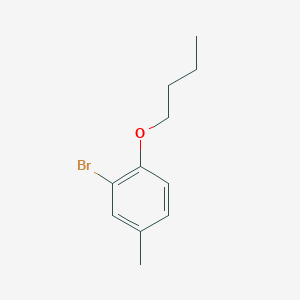
![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)
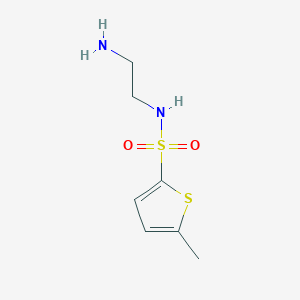
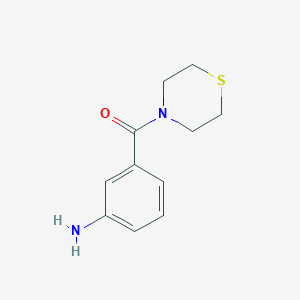
![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)
